molecular formula C7H13BrO2 B12046165 2-(Bromomethyl)-2-ethylbutanoic acid CAS No. 58230-49-2

2-(Bromomethyl)-2-ethylbutanoic acid

Cat. No.: B12046165
CAS No.: 58230-49-2
M. Wt: 209.08 g/mol
InChI Key: LDBWFANYCMNLNH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-ethylbutanoic acid is an organic compound with the molecular formula C7H13BrO2 It is a derivative of butanoic acid, where a bromomethyl group and an ethyl group are attached to the second carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of 2-ethylbutanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-2-ethylbutanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethylbutanoic acid involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobutyric acid: Similar structure but lacks the ethyl group.

    2-(Chloromethyl)-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(Bromomethyl)butanoic acid: Similar structure but lacks the ethyl group.

Uniqueness

2-(Bromomethyl)-2-ethylbutanoic acid is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity and properties. This combination allows for selective reactions and the formation of unique derivatives not possible with similar compounds.

Properties

CAS No.

58230-49-2

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(bromomethyl)-2-ethylbutanoic acid

InChI

InChI=1S/C7H13BrO2/c1-3-7(4-2,5-8)6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

LDBWFANYCMNLNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CBr)C(=O)O

Origin of Product

United States

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